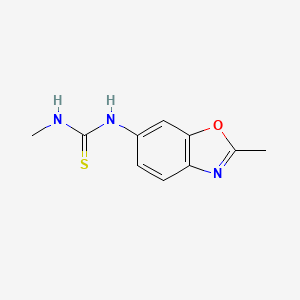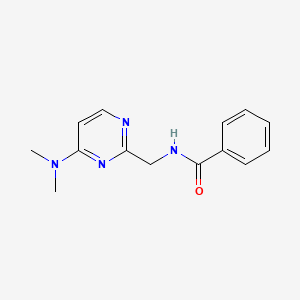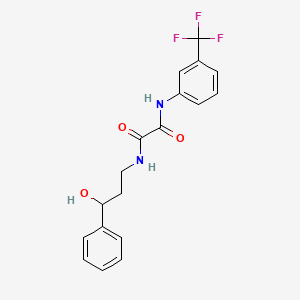![molecular formula C17H20N2O3 B2857938 1-[3-(1H-indol-3-yl)propanoyl]piperidine-4-carboxylic acid CAS No. 951981-60-5](/img/structure/B2857938.png)
1-[3-(1H-indol-3-yl)propanoyl]piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(1H-indol-3-yl)propanoyl]piperidine-4-carboxylic acid is an organic compound with the CAS Number: 951981-60-5 . It has a molecular weight of 300.36 . The IUPAC name for this compound is 1-[3-(1H-indol-3-yl)propanoyl]-4-piperidinecarboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C17H20N2O3/c20-16(19-9-7-12(8-10-19)17(21)22)6-5-13-11-18-15-4-2-1-3-14(13)15/h1-4,11-12,18H,5-10H2,(H,21,22) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 300.36 . The compound’s InChI code provides information about its molecular structure and formula .Applications De Recherche Scientifique
Synthesis and Chemical Structure
Several studies have focused on the synthesis and structural analysis of compounds related to "1-[3-(1H-indol-3-yl)propanoyl]piperidine-4-carboxylic acid". For instance, research on the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines highlights the reaction versatility of related compounds under various conditions, demonstrating the compound's utility in synthesizing heterocyclic structures with potential biological activities (R. Mekheimer, N. Mohamed, & K. Sadek, 1997). Moreover, the crystal and molecular structure analysis of 4-carboxypiperidinium chloride provides insights into the compound's conformation and potential interactions, which can be critical for designing molecules with desired biological properties (M. Szafran, A. Komasa, & E. Bartoszak-Adamska, 2007).
Catalysis and Chemical Reactions
A study on the application of Fe3O4-SA-PPCA as a novel nanomagnetic reusable catalyst for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines showcases the compound's role in catalysis. The research demonstrates the reusability and efficiency of catalysts derived from piperidine-4-carboxylic acid derivatives, suggesting their potential in green chemistry applications (A. Ghorbani‐Choghamarani & G. Azadi, 2015).
Biochemical and Pharmacological Potential
There's ongoing interest in the biochemical and pharmacological potential of compounds structurally related to "this compound". For example, research into allosteric modulation of the cannabinoid CB1 receptor with novel compounds demonstrates the therapeutic potential of derivatives in modulating receptor activity, which could have implications for treating various diseases (Martin R. Price et al., 2005).
Propriétés
IUPAC Name |
1-[3-(1H-indol-3-yl)propanoyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c20-16(19-9-7-12(8-10-19)17(21)22)6-5-13-11-18-15-4-2-1-3-14(13)15/h1-4,11-12,18H,5-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPZNMOWWOKEGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-tosylbutanamide](/img/structure/B2857855.png)

![1-(2-chlorobenzyl)-3-(3,4-dimethylphenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2857859.png)
![N-(4-iodophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2857860.png)
![2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2857864.png)
![4-Amino-3-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2857865.png)


![2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2857869.png)
![Ethyl 5-[(4-chlorobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2857871.png)
![3-benzyl-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2857872.png)
![Tert-butyl 4-[[(2-chlorophenyl)-cyanomethyl]amino]-4-oxobutanoate](/img/structure/B2857873.png)
![3-(2-bromophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2857876.png)
![4-(2-fluorophenyl)-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2857878.png)
